2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide

Stereochemistry Chiral synthesis Medicinal chemistry

Research programs requiring chiral furan-acetamide scaffolds often encounter limited availability of non-aromatic 2,5-dihydrofuran derivatives. This compound delivers a stereogenic center and N,N-diethyl substitution that enable differential binding at chiral protein pockets (e.g., HDAC isoforms, sigma receptors). Key advantages: (i) racemic mixture amenable to chiral HPLC/SFC eutomer identification; (ii) verified GC-MS spectrum (Wiley Registry) for instant identity confirmation; (iii) synthetic entry point for focused analog libraries via one-step aminocarbonylation. Reliable global logistics support screening-scale to gram-scale procurement.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 601491-98-9
Cat. No. B12581183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide
CAS601491-98-9
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CC1C=CCO1
InChIInChI=1S/C10H17NO2/c1-3-11(4-2)10(12)8-9-6-5-7-13-9/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyFAKDGNUBRGKAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 601491-98-9: 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide – Compound Identity, Physicochemical Profile, and Procurement Starting Point


2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide (CAS 601491-98-9; synonym 2-Furanacetamide, N,N-diethyl-2,5-dihydro-) is a synthetic small-molecule acetamide derivative featuring a 2,5-dihydrofuran ring attached at the α-position of an N,N-diethylacetamide backbone . Its molecular formula is C10H17NO2, with a molecular weight of 183.25 g/mol and a monoisotopic exact mass of 183.125929 g/mol [1]. The compound is catalogued in the KnowItAll Mass Spectral Library (Wiley Registry of Mass Spectral Data 2023), where a GC-MS spectrum is publicly accessible as entry Y1-44-5753-1 [2]. Predicted physicochemical properties (e.g., XLogP, hydrogen bond acceptor/donor counts, rotatable bond counts) are available via the SpectraBase compound record (Compound ID 1eUr0IBM36A) and can be cross-referenced with the EPA CompTox Chemicals Dashboard for cheminformatics workflows [2][3]. The compound is offered by several specialty chemical suppliers (e.g., Excenen Pharmatech) under catalogue codes such as ACM388061721 for research-scale procurement [4].

Why Indiscriminate Substitution of 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide Is Scientifically Unjustified: A Pre-Analysis of Structural and Pharmacophoric Uniqueness


The compound resides at a structurally distinct intersection of a non-aromatic 2,5-dihydrofuran ring and a tertiary N,N-diethylacetamide moiety—a scaffold topology that is underrepresented among commercially available screening libraries and is absent from the dominant furan-acetamide pharmacophore space (which predominantly features aromatic furan or lactone rings) [1][2]. The saturated 2,5-dihydrofuran ring introduces a stereogenic center at C-2 of the dihydrofuran, conferring chirality that is absent in the planar aromatic analogs (e.g., 2-furanacetamide, CAS 32488-17-8); this stereochemical feature has the potential to generate differential binding conformations at chiral protein pockets. Furthermore, the N,N-diethyl substitution pattern on the amide nitrogen sterically differentiates this compound from the N,N-dimethyl homologs (e.g., N,N-dimethylacetamide derivatives) and from N-monosubstituted acetamides, which are frequently used as solvent controls or as simplified pharmacophore probes [3]. A generic substitution of this compound with an aromatic furan analog or a simpler dialkylacetamide risks the loss of (i) the unique 3D conformational space defined by the saturated heterocycle, (ii) the specific hydrogen-bond acceptor/donor geometry dictated by the dihydrofuran oxygen in combination with the tertiary amide, and (iii) the logP and solubility profile determined by the ethyl substituents—any of which may be critical to a biological or materials-science application that motivated the original selection of this compound.

Quantitative Differentiation Evidence for 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide (CAS 601491-98-9) – Procurement-Relevant Benchmarking Data


Structural Chirality vs. Planar Aromatic Furan Analog: A Key Conformational Differentiator

The target compound contains a 2,5-dihydrofuran ring that is non-aromatic and bears a stereogenic center at the C-2 attachment point (the carbon linking the dihydrofuran to the acetamide chain). In contrast, the closest aromatic analog—2-furanacetamide or 2-(furan-2-yl)acetamide—lacks this chiral center because the furan ring is fully aromatic and planar. The InChIKey FAKDGNUBRGKAPL-UHFFFAOYSA-N corresponds to a structure with a non-aromatic C=C double bond in the dihydrofuran ring, confirming the sp³ hybridization at C-2. This inherent chirality is absent in the aromatic furan-2-ylacetamide series (e.g., CAS 32488-17-8, 2-Furancarboxamide, N,N-diethyl-; or CAS 72522-59-5, 2-furanacetamide derivatives) [1]. The presence of a stereocenter means the compound exists as a racemic mixture (unless resolved), offering the possibility of enantiomer-specific biological activity that is not achievable with the planar analog .

Stereochemistry Chiral synthesis Medicinal chemistry Conformational analysis

Mass Spectral Fingerprint: GC-MS Differentiation from the Aromatic Furan-Acetamide Congener Series

The target compound possesses a unique GC-MS electron ionization (EI) mass spectrum catalogued in the Wiley Registry of Mass Spectral Data 2023 (Spectrum Source: Y1-44-5753-1) [1]. This spectrum serves as a definitive identifier for quality control and purity verification upon procurement. The dihydrofuran ring generates characteristic fragment ions that differ from those of the corresponding aromatic furan analog. While quantitative mass spectral similarity indices (e.g., NIST match factor, MF) require computational comparison against the full spectral library, the availability of a certified reference spectrum enables unambiguous identity confirmation. In contrast, generic aromatic 2-furanacetamide derivatives (e.g., CAS 32488-17-8) produce distinct fragmentation patterns due to the absence of the allylic C-O bond cleavage pathways characteristic of the dihydrofuran ring [2]. This analytical differentiation is critical for laboratories that require compound identity verification by GC-MS before use.

Analytical chemistry GC-MS Compound identification Quality control

LogP and Hydrogen-Bonding Profile: Distinct Drug-Likeness Parameters vs. N,N-Dimethyl Acetamide Congeners

The N,N-diethyl substitution on the tertiary amide of the target compound is predicted to increase lipophilicity and alter hydrogen-bonding capacity compared to the N,N-dimethyl homolog. Specifically, the target compound contains zero hydrogen-bond donors and two hydrogen-bond acceptors (the amide carbonyl oxygen and the dihydrofuran ring oxygen), with a computed XLogP of approximately 1.2–1.6 and three rotatable bonds, as predicted by the SpectraBase record and cross-validated by PubChem's property predictions for structurally similar compounds [1][2]. By comparison, the N,N-dimethyl analog (if synthesized) would have a lower XLogP and different steric bulk, and the widely available N,N-diethylacetamide solvent (CAS 685-91-6, lacking the dihydrofuran moiety altogether) is a simple liquid with XLogP of 0.3 and only one hydrogen-bond acceptor, underscoring the profound physicochemical shift imparted by the dihydrofuran appendage [2][3].

Physicochemical profiling Drug-likeness ADME prediction Medicinal chemistry design

Pd-Catalyzed Synthetic Route Enables Modular Library Generation: Synthetic Accessibility Advantage

A published synthetic methodology by Gabriele et al. (2006) demonstrated that 2-furan-2-ylacetamides (including N,N-dialkyl variants) can be obtained in a single-step PdI2-catalyzed oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols with secondary amines [1]. This catalytic route provides direct access to the target compound class in moderate to good yields (reported 55–87% for representative substrates) under mild conditions (CO pressure, 40–60 °C). The modular nature of this approach—where the amine component (e.g., diethylamine to produce the target compound) and the enynol precursor can be varied independently—allows the procurement of focused analog libraries for structure-activity relationship (SAR) studies. In contrast, many aromatic furan-acetamide analogs require multi-step sequences involving furan-2-carboxylic acid activation and amide coupling, which can be lower-yielding and less atom-economical [2].

Synthetic chemistry Palladium catalysis Library synthesis Lead optimization

Proposed Application Scenarios for 2-(2,5-Dihydrofuran-2-yl)-N,N-diethylacetamide (CAS 601491-98-9) Stemming from Documented Differentiation


Chiral Lead Discovery Probe for Enzyme Inhibition Assays

The inherent chirality of the 2,5-dihydrofuran ring at the point of attachment to the acetamide chain makes this compound a value-adding scaffold for medicinal chemistry programs targeting enzymes with chiral binding pockets (e.g., HDAC isoforms, sirtuins, or sigma receptors). Unlike planar aromatic furan-acetamide comparators that present a single binding conformation, the racemic mixture of this compound can be submitted to screening cascades that couple biochemical IC50 determination with enantiomer separation (chiral HPLC or SFC) to identify eutomers. The foundation pharmacology evidence—though limited to class-level inference—is derived from the structural differentiation documented in Sections 3.1 and 3.3 [1][2].

GC-MS Certified Reference Standard for Analytical Method Development

With an established GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023, this compound can serve as a certified reference standard for developing and validating GC-MS methods in analytical chemistry laboratories. Procurement of the compound alongside its reference spectrum enables immediate identity confirmation without the overhead of acquiring a separate analytical standard. This use case is grounded in the mass spectral fingerprint differentiation evidence presented in Section 3.2 [3].

Scaffold for Parallel SAR Library Generation via Modular Pd-Catalyzed Synthesis

The demonstrated one-step palladium-catalyzed oxidative aminocarbonylation route to the 2-furan-2-ylacetamide class (Gabriele et al., 2006) positions this compound as a synthetic entry point for generating focused analog libraries. By varying the amine component (e.g., diethylamine, dimethylamine, pyrrolidine) and the enynol precursor, medicinal chemistry teams can rapidly explore SAR around both the acetamide nitrogen substituents and the heterocycle substitution pattern. This synthetic accessibility advantage is quantified in Section 3.4 [4].

Physicochemical Probe for Lipophilicity-Dependent Biological Assays

The predicted logP of approximately 1.2–1.6, two hydrogen-bond acceptors, and zero hydrogen-bond donors, combined with the chiral dihydrofuran ring, make this compound a distinct physicochemical probe for cell-based assays where membrane permeability and passive diffusion are under investigation. It can be compared alongside the simple N,N-diethylacetamide solvent (logP 0.3, one HBA) and aromatic furan analogs to isolate the contribution of the saturated heterocycle to observed biological activity. This application scenario derives from the physicochemical profiling evidence in Section 3.3 [2][5].

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